molecular formula C16H13N3O4S B5754340 1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone

1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone

Cat. No.: B5754340
M. Wt: 343.4 g/mol
InChI Key: CVUPPAJOCVUOEB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a nitrobenzimidazole moiety, and a thioether linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-23-12-5-2-10(3-6-12)15(20)9-24-16-17-13-7-4-11(19(21)22)8-14(13)18-16/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUPPAJOCVUOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, 5-nitro-1H-benzimidazole, and a thiol compound.

    Formation of Thioether Linkage: The thiol compound is reacted with 4-methoxybenzaldehyde under suitable conditions to form the thioether linkage.

    Cyclization: The intermediate product is then subjected to cyclization with 5-nitro-1H-benzimidazole to form the final compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The thioether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and aldehyde or ketone.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its structural features and biological activities.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and molecular targets.

    Chemical Probes: The compound serves as a chemical probe to study the mechanisms of action of related compounds and to identify new therapeutic targets.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole moiety can bind to DNA or proteins, affecting their function and leading to various biological outcomes.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-2-[(5-amino-1H-benzimidazol-2-yl)thio]ethanone: This compound has an amino group instead of a nitro group, which may result in different biological activities and reactivity.

    1-(4-Methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)oxy]ethanone: This compound has an ether linkage instead of a thioether linkage, which can affect its chemical stability and reactivity.

    1-(4-Methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanone: This compound has a propanone group instead of an ethanone group, which may influence its pharmacokinetic properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

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